4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide
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Overview
Description
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) or peptide coupling agents (e.g., HATU) in the presence of a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally related to pyrrolizine derivatives.
Uniqueness
4-Methoxy-N-(1-oxo-2,3-dihydro-1H-pyrrolizin-5-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
496030-14-9 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-methoxy-N-(7-oxo-5,6-dihydropyrrolizin-3-yl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-11-4-2-10(3-5-11)15(19)16-14-7-6-12-13(18)8-9-17(12)14/h2-7H,8-9H2,1H3,(H,16,19) |
InChI Key |
NNXZTGYLACDPSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C3N2CCC3=O |
Origin of Product |
United States |
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